molecular formula C18H13BrINO3 B10898207 5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide

Cat. No.: B10898207
M. Wt: 498.1 g/mol
InChI Key: UPJVOIQHRWEUGJ-UHFFFAOYSA-N
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Description

5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide is an organic compound that features a furan ring substituted with bromophenoxy and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The furan ring and phenyl groups can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in a carboxylic acid derivative.

Scientific Research Applications

5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be used as a probe to study biological processes involving furan derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Bromophenoxy)methyl]-N-methyl-N-phenyl-2-furamide: This compound is structurally similar but lacks the iodophenyl group.

    5-[(2-Bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide: Another similar compound with a methoxyphenyl group instead of the iodophenyl group.

Properties

Molecular Formula

C18H13BrINO3

Molecular Weight

498.1 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrINO3/c19-15-3-1-2-4-16(15)23-11-14-9-10-17(24-14)18(22)21-13-7-5-12(20)6-8-13/h1-10H,11H2,(H,21,22)

InChI Key

UPJVOIQHRWEUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)I)Br

Origin of Product

United States

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